Sodium tetrachloropalladate

Beschreibung

Eigenschaften

CAS-Nummer |

10026-00-3 |

|---|---|

Molekularformel |

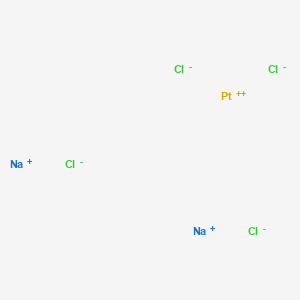

Cl4Na2Pt |

Molekulargewicht |

382.9 g/mol |

IUPAC-Name |

disodium;tetrachloroplatinum(2-) |

InChI |

InChI=1S/4ClH.2Na.Pt/h4*1H;;;/q;;;;2*+1;+2/p-4 |

InChI-Schlüssel |

UXSGJRDAUMCHRP-UHFFFAOYSA-J |

SMILES |

[Na+].[Na+].[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |

Kanonische SMILES |

[Na+].[Na+].Cl[Pt-2](Cl)(Cl)Cl |

Andere CAS-Nummern |

10026-00-3 |

Verwandte CAS-Nummern |

13965-91-8 (Parent) |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Sodium Tetrachloropalladate(II): A Technical Guide to Synthesis, Characterization, and Application in Catalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of sodium tetrachloropalladate(II) (Na₂PdCl₄), a versatile inorganic compound with significant applications in chemical synthesis, particularly as a catalyst precursor in cross-coupling reactions vital to drug discovery and development. This document details its synthesis, comprehensive characterization, and practical application in key organic transformations.

Synthesis of this compound(II)

This compound(II) is typically synthesized by the reaction of palladium(II) chloride (PdCl₂) with sodium chloride (NaCl) in an aqueous solution.[1] The insoluble PdCl₂ reacts with NaCl to form the soluble Na₂PdCl₄ salt.[1] The resulting product is often isolated as the trihydrate, Na₂PdCl₄·3H₂O, a reddish-brown powder.[1]

Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of a this compound(II) solution.

Materials:

-

Palladium(II) chloride (PdCl₂)

-

Sodium chloride (NaCl)

-

Deionized water

Procedure:

-

Weigh 1.0 g of Palladium(II) chloride and 0.66 g of Sodium chloride.

-

Add the weighed solids to 100 mL of deionized water in a suitable flask.

-

Stir the mixture overnight at room temperature to ensure complete dissolution and reaction.

-

The resulting reddish-brown solution contains this compound(II) and is ready for use in subsequent applications.

Characterization of this compound(II)

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound(II). The following techniques are commonly employed.

Spectroscopic and Crystallographic Data

| Characterization Technique | Parameter | Value |

| UV-Visible Spectroscopy | λmax | ~420 nm |

| FTIR Spectroscopy | Pd-Cl stretching vibrations | ~300-350 cm⁻¹ (typical range for tetrachloropalladate complexes) |

| X-ray Diffraction (XRD) | Crystal System | Tetragonal |

| Space Group | P4/ncc | |

| Lattice Parameters (a, b) | 9.56 Å | |

| Lattice Parameter (c) | 7.40 Å | |

| Pd-Cl Bond Length | 2.32 Å | |

| Na-Cl Bond Distances | 2.78-2.81 Å |

The X-ray diffraction data reveals a tetragonal crystal structure for Na₂PdCl₄.[2] The palladium ion is coordinated to four chloride ions in a rectangular see-saw-like geometry.[2]

Applications in Palladium-Catalyzed Cross-Coupling Reactions

This compound(II) is a widely used and cost-effective precursor for generating catalytically active palladium(0) species in situ. These catalysts are pivotal in a variety of cross-coupling reactions that form carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of pharmaceuticals and other complex organic molecules.[3]

Overview of Key Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling: The reaction of an organoboron compound with an aryl or vinyl halide.[4]

-

Heck Reaction: The coupling of an unsaturated halide with an alkene.[5]

-

Sonogashira Coupling: The coupling of a terminal alkyne with an aryl or vinyl halide.[6]

These reactions are instrumental in the synthesis of numerous drug molecules, including anti-inflammatory agents, anti-cancer drugs, and antivirals.

General Catalytic Cycle

The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle with three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination.

Experimental Protocols for Cross-Coupling Reactions

The following are generalized protocols for Suzuki, Heck, and Sonogashira reactions using a palladium catalyst generated from a precursor like this compound(II). Note: These are illustrative examples and specific reaction conditions may need to be optimized for different substrates.

3.3.1. Suzuki-Miyaura Coupling Protocol

Reactants:

-

Aryl or vinyl halide (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

This compound(II) (0.02 mmol)

-

Phosphine (B1218219) ligand (e.g., triphenylphosphine, 0.04 mmol)

-

Base (e.g., K₂CO₃, 2.0 mmol)

-

Solvent (e.g., Toluene/Water mixture)

Procedure:

-

Combine the aryl halide, arylboronic acid, this compound(II), phosphine ligand, and base in a reaction vessel.

-

Add the solvent and degas the mixture.

-

Heat the reaction mixture under an inert atmosphere with stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

-

Upon completion, cool the reaction and perform an aqueous workup followed by extraction with an organic solvent.

-

Purify the product by column chromatography.

3.3.2. Heck Reaction Protocol

Reactants:

-

Aryl or vinyl halide (1.0 mmol)

-

Alkene (1.5 mmol)

-

This compound(II) (0.02 mmol)

-

Phosphine ligand (e.g., tri(o-tolyl)phosphine, 0.04 mmol)

-

Base (e.g., triethylamine (B128534), 2.0 mmol)

-

Solvent (e.g., DMF or acetonitrile)

Procedure:

-

Dissolve the aryl halide and alkene in the solvent in a reaction vessel.

-

Add the base, this compound(II), and phosphine ligand.

-

Heat the reaction mixture under an inert atmosphere with stirring.

-

Monitor the reaction by a suitable analytical technique.

-

After completion, cool the reaction, and quench with water.

-

Extract the product with an organic solvent and purify by column chromatography.

3.3.3. Sonogashira Coupling Protocol

Reactants:

-

Aryl or vinyl halide (1.0 mmol)

-

Terminal alkyne (1.2 mmol)

-

This compound(II) (0.02 mmol)

-

Copper(I) iodide (CuI) (0.04 mmol)

-

Phosphine ligand (e.g., triphenylphosphine, 0.04 mmol)

-

Base (e.g., triethylamine or diisopropylamine)

-

Solvent (e.g., THF or DMF)

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve the aryl halide, this compound(II), copper(I) iodide, and phosphine ligand in the solvent.

-

Add the base and the terminal alkyne.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction progress.

-

Upon completion, perform an aqueous workup and extract the product.

-

Purify the product by column chromatography.

Conclusion

This compound(II) is a cornerstone reagent in modern organic synthesis, offering a reliable and accessible entry point to a vast array of powerful palladium-catalyzed cross-coupling reactions. For researchers and professionals in drug development, a thorough understanding of its synthesis, characterization, and application is crucial for the efficient construction of novel and complex molecular architectures that are the foundation of new therapeutic agents. The protocols and data presented in this guide serve as a comprehensive resource for the effective utilization of this important compound.

References

An In-depth Technical Guide to Sodium Tetrachloropalladate: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium tetrachloropalladate, with the chemical formula Na₂[PdCl₄], is a pivotal inorganic compound and a cornerstone in palladium chemistry.[1] It serves as a versatile precursor for the synthesis of various palladium catalysts, which are instrumental in a myriad of organic transformations, most notably in carbon-carbon bond formation through cross-coupling reactions.[2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, and detailed experimental protocols for its synthesis and application. Furthermore, this document elucidates the catalytic cycle of palladium-catalyzed cross-coupling reactions, for which this compound is a common starting material, through a detailed workflow diagram.

Chemical and Physical Properties

This compound is typically available as a reddish-brown crystalline powder or in the form of its trihydrate (Na₂[PdCl₄]·3H₂O).[1][3] It is known for its hygroscopic nature and should be stored in a dry, inert atmosphere.[4] Key quantitative properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Chemical Formula | Na₂[PdCl₄] | [1] |

| Molecular Weight | 294.21 g/mol | |

| Appearance | Reddish-brown crystalline powder | [3] |

| Melting Point | Decomposes | [5] |

| Density | 2.52 g/cm³ (at 20°C) | [6][7] |

| Solubility | Soluble in water and ethyl alcohol.[8] Slightly soluble in water.[4] | [4][8] |

| Hydrated Form | Trihydrate (Na₂[PdCl₄]·3H₂O), Molar Mass: 348.22 g/mol [1] | [1] |

Molecular Structure

The tetrachloropalladate(II) anion, [PdCl₄]²⁻, is the core of this compound's reactivity. In this complex, the palladium atom is in the +2 oxidation state and is coordinated to four chloride ligands. The geometry of the [PdCl₄]²⁻ anion is square planar, a common configuration for d⁸ metal complexes. The sodium cations act as counter-ions to the anionic palladium complex.

Spectroscopic Data

Spectroscopic techniques are crucial for the characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Observed Peaks / Characteristics | References |

| UV-Visible Spectroscopy | A notable absorption peak is observed around 420 nm in aqueous solutions, which is characteristic of the d-d transitions of the square planar [PdCl₄]²⁻ complex. | [9][10] |

| Infrared (IR) Spectroscopy | The far-infrared spectrum shows characteristic Pd-Cl stretching and bending vibrations. | [11] |

| Raman Spectroscopy | Raman spectroscopy is also utilized to probe the vibrational modes of the [PdCl₄]²⁻ anion. | [12] |

Note: The provided UV-Vis data is from a study on nanoparticle synthesis and may not represent the pure compound under all conditions.

Experimental Protocols

Laboratory-Scale Synthesis of this compound(II) Trihydrate

This protocol describes a common laboratory method for the preparation of this compound.

Materials:

-

Palladium(II) chloride (PdCl₂)

-

Sodium chloride (NaCl)

-

Distilled water

Procedure:

-

In a round-bottom flask, suspend palladium(II) chloride in distilled water. Note that PdCl₂ is insoluble in water.[1]

-

Add a stoichiometric excess of sodium chloride (at least 2 molar equivalents) to the suspension.

-

Heat the mixture with stirring. The insoluble palladium(II) chloride will react with the sodium chloride in the aqueous solution to form the soluble this compound.[1]

-

The reaction is complete when all the solid palladium(II) chloride has dissolved, and the solution turns a clear reddish-brown color.

-

Filter the warm solution to remove any unreacted starting material or impurities.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization of the trihydrate salt.

-

Collect the reddish-brown crystals by vacuum filtration and wash them with a small amount of cold ethanol.

-

Dry the crystals under vacuum to obtain this compound(II) trihydrate.

Characterization Workflow

The synthesized this compound can be characterized using a variety of analytical techniques to confirm its identity and purity.

Role in Catalysis: Palladium-Catalyzed Cross-Coupling Reactions

This compound is a widely used precatalyst in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions.[2] In these reactions, the Pd(II) center in Na₂[PdCl₄] is first reduced in situ to the catalytically active Pd(0) species. This reduction can be achieved by various reagents, including phosphines, amines, or other reducing agents present in the reaction mixture.[13][14]

The general catalytic cycle for a palladium-catalyzed cross-coupling reaction, for instance, the Suzuki coupling, is depicted below.

Mechanism Description:

-

Precatalyst Activation: The Pd(II) precatalyst, derived from this compound, is reduced to a coordinatively unsaturated Pd(0) species, which is the active catalyst.[13][15]

-

Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition with an organic halide (R¹-X), inserting the palladium into the carbon-halogen bond to form a Pd(II) intermediate.[14][16]

-

Transmetalation: The organic group (R²) from an organometallic reagent (R²-M, e.g., an organoboron compound in the Suzuki reaction) is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.[16]

-

Reductive Elimination: The two organic groups (R¹ and R²) are coupled and eliminated from the palladium center, forming the desired carbon-carbon bond in the product (R¹-R²). This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[14][16]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is corrosive and can cause serious eye damage.[12] It is also harmful if swallowed and may cause an allergic skin reaction.[12] It is essential to use personal protective equipment, including safety goggles, gloves, and a lab coat, when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a fundamentally important compound in the field of organometallic chemistry and catalysis. Its well-defined structure and reactivity make it an excellent precursor for a wide range of palladium catalysts that are critical in modern organic synthesis, particularly for the construction of complex molecules in the pharmaceutical and materials science industries. A thorough understanding of its properties, handling, and reaction mechanisms is essential for its effective and safe utilization in research and development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. strem.com [strem.com]

- 4. This compound(II) | 13820-53-6 [chemicalbook.com]

- 5. Heck Reaction—State of the Art [mdpi.com]

- 6. 13820-53-6 CAS MSDS (this compound(II)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound(II) TRIHYDRATE , REDDISH-BROWN PWDR. [chembk.com]

- 8. This compound(II) hydrate, Premion™, 99.999% (metals basis), Pd 30% min | Fisher Scientific [fishersci.ca]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound(II)(13820-53-6) IR Spectrum [chemicalbook.com]

- 12. Dithis compound | Cl4Na2Pd | CID 11000870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]

Sodium Tetrachloropalladate(II) (CAS: 13820-53-6): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core properties, synthesis, and catalytic applications of sodium tetrachloropalladate(II). The information is tailored for professionals in research, scientific, and drug development fields, with a focus on quantitative data, detailed experimental protocols, and visual representations of key chemical processes.

Core Properties

This compound(II), an inorganic compound with the CAS number 13820-53-6, is a versatile and widely utilized palladium salt. It serves as a crucial precursor for various palladium catalysts and finds extensive application in organic synthesis and materials science. The compound is commercially available, typically as a reddish-brown trihydrate (Na₂PdCl₄·3H₂O).[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound(II) is presented in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 13820-53-6 | |

| Molecular Formula | Na₂PdCl₄ | [1][2] |

| Molecular Weight | 294.21 g/mol (anhydrous) | [1][2] |

| 348.22 g/mol (trihydrate) | [1] | |

| Appearance | Reddish-brown powder or chunks | [3][4] |

| Melting Point | Decomposes | |

| Boiling Point | Not applicable | |

| Solubility | Soluble in water.[1][5] Soluble in acetic acid.[5] | [1][5] |

| Stability | Hygroscopic; stable under recommended storage conditions. | |

| Hazards | Corrosive, irritant, and environmental hazard. | [1] |

Synthesis of this compound(II)

This compound(II) can be synthesized through the reaction of palladium(II) chloride with sodium chloride in an aqueous solution.[1] While palladium(II) chloride is insoluble in water, the resulting this compound(II) dissolves, facilitating the reaction.[1]

Experimental Protocol: Laboratory Scale Synthesis

This protocol is adapted from established industrial procedures for laboratory-scale synthesis.[6]

Materials:

-

Palladium(II) chloride (PdCl₂)

-

Sodium chloride (NaCl)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium chloride (2 molar equivalents) in deionized water.

-

To this solution, add palladium(II) chloride (1 molar equivalent).

-

Stir the mixture at room temperature. The insoluble PdCl₂ will gradually react to form the soluble Na₂PdCl₄, indicated by the formation of a clear, reddish-brown solution.

-

The reaction can be gently heated to facilitate the dissolution of palladium(II) chloride.

-

Once the reaction is complete (all PdCl₂ has dissolved), the resulting solution of this compound(II) can be used directly for subsequent applications or the solid can be obtained by careful evaporation of the solvent.

Spectroscopic Data

UV-Vis Spectroscopy

The UV-Vis spectrum of this compound(II) in an aqueous solution exhibits characteristic absorption bands. A representative spectrum can be found in the literature, which is useful for confirming the presence of the complex in solution.[7]

Infrared (IR) Spectroscopy

The far-infrared spectra of tetrachloropalladate(II) salts show characteristic bands corresponding to the vibrations of the [PdCl₄]²⁻ anion.[4] Analysis of the FT-IR spectrum can provide information about the structure and bonding within the complex.

Applications in Catalysis

This compound(II) is a widely used precursor for generating catalytically active palladium(0) species in situ for various cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound(II) can be used as a catalyst precursor in these reactions.[8]

Materials:

-

Aryl halide (e.g., bromobenzene)

-

Arylboronic acid (e.g., phenylboronic acid)

-

This compound(II)

-

Base (e.g., potassium carbonate)

-

Solvent (e.g., 1,4-dioxane (B91453)/water mixture)

-

In a Schlenk tube, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add this compound(II) (0.01-0.05 mol%).

-

Degas the solvent (e.g., a 3:1 mixture of 1,4-dioxane and water) by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add the degassed solvent to the Schlenk tube under an inert atmosphere.

-

Seal the tube and heat the reaction mixture at the appropriate temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.

-

Dry the organic layer, concentrate under reduced pressure, and purify the product by column chromatography.

Heck Reaction

The Heck reaction is a versatile method for the arylation or vinylation of alkenes. This compound(II) serves as an efficient catalyst precursor for this transformation.[8]

Materials:

-

Aryl halide (e.g., iodobenzene)

-

Alkene (e.g., styrene)

-

This compound(II)

-

Base (e.g., triethylamine)

-

Solvent (e.g., DMF or acetonitrile)

-

To a reaction vessel, add the aryl halide (1.0 mmol), the alkene (1.2 mmol), and the base (1.5 mmol).

-

Add this compound(II) (0.01-0.05 mol%).

-

Add the solvent and degas the mixture.

-

Heat the reaction mixture to the required temperature (typically 80-120 °C) under an inert atmosphere.

-

Monitor the reaction by TLC or GC.

-

After completion, cool the reaction, dilute with an organic solvent, and wash with water.

-

Dry the organic layer, remove the solvent in vacuo, and purify the product by chromatography.

Wacker-Tsuji Oxidation

The Wacker-Tsuji oxidation is the palladium-catalyzed oxidation of terminal alkenes to methyl ketones.[14][15][16] this compound(II) is a common catalyst precursor for this reaction.

Materials:

-

1-Decene

-

This compound(II)

-

Copper(I) chloride (CuCl) or Copper(II) chloride (CuCl₂) as a co-catalyst

-

Solvent (e.g., DMF/water mixture)

-

Oxygen or air as the oxidant

-

In a flask, dissolve this compound(II) (e.g., 5 mol%) and the copper co-catalyst (e.g., 1-2 equivalents) in the DMF/water solvent system.

-

Stir the solution under an oxygen atmosphere (a balloon is often sufficient) until the solution turns green, indicating the oxidation of Cu(I) to Cu(II).

-

Add the terminal alkene (e.g., 1-decene) to the reaction mixture.

-

Stir the reaction vigorously at room temperature or with gentle heating.

-

Monitor the reaction by GC or TLC.

-

Upon completion, quench the reaction, extract the product with an organic solvent, wash, dry, and purify by distillation or chromatography.

Safety and Handling

This compound(II) is a hazardous substance and should be handled with appropriate safety precautions. It is corrosive and can cause skin and eye irritation.[1] Ingestion and inhalation should be avoided. It is also harmful to the environment. Always consult the Safety Data Sheet (SDS) before handling this chemical. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. The compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry place.

Conclusion

This compound(II) is a cornerstone of modern palladium catalysis, offering a versatile and reactive precursor for a multitude of synthetic transformations. Its utility in forming carbon-carbon and carbon-heteroatom bonds makes it an invaluable tool for researchers and professionals in the fields of organic synthesis, drug discovery, and materials science. A thorough understanding of its properties and reactivity, coupled with careful handling, will continue to drive innovation in these critical areas.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 4. Low-temperature far-infrared spectra of some tetrachloropalladate(II) and tetrachloroplatinate(II) salts - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. This compound(II) hydrate, 99.95% (metals basis), Pd 30% 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. US3088802A - Production of tetrachloropalladates - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Heck reaction - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Wacker process - Wikipedia [en.wikipedia.org]

- 15. Wacker-Tsuji Oxidation [organic-chemistry.org]

- 16. Peroxide-Mediated Wacker Oxidations for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

Solubility of Sodium Tetrachloropalladate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium tetrachloropalladate (Na₂PdCl₄) in various organic solvents. Understanding the solubility of this key palladium salt is crucial for its application in catalysis, organic synthesis, and materials science. This document compiles available quantitative and qualitative solubility data, details relevant experimental protocols for solubility determination, and presents a logical workflow for solvent selection.

Quantitative and Qualitative Solubility Data

The solubility of this compound is a critical parameter for its effective use in various chemical reactions and processes. While it is well-established that this compound is soluble in water, its solubility in organic solvents is less comprehensively documented in publicly available literature.[1][2] The following table summarizes the available quantitative and qualitative solubility data for this compound in selected organic solvents.

| Solvent | Solvent Type | Formula | Quantitative Solubility | Qualitative Solubility | Temperature (°C) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | (CH₃)₂SO | 5 mg/mL (16.99 mM) | - | 60 (with ultrasonic warming) |

| Ethanol (EtOH) | Polar Protic | C₂H₅OH | Data not available | Soluble | Not specified |

It is important to note that the hygroscopic nature of DMSO can significantly impact the solubility of this compound.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for reproducible experimental work. Several methods can be employed to measure the solubility of inorganic salts like this compound in organic solvents. Two common and reliable methods are the gravimetric method and UV-Vis spectrophotometry.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid.[2][3][4] It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials and Apparatus:

-

This compound

-

Organic solvent of interest

-

Analytical balance

-

Thermostatic shaker or magnetic stirrer with hotplate

-

Filtration apparatus (e.g., syringe filters, Buchner funnel)

-

Oven

-

Volumetric flasks and pipettes

-

Glass vials or flasks with secure caps

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).[5][6] The use of a thermostatic shaker is recommended to maintain a constant temperature.

-

Phase Separation: After equilibration, allow the mixture to settle. Carefully filter the supernatant to remove all undissolved solid. It is crucial to maintain the temperature during filtration to prevent precipitation or further dissolution.

-

Solvent Evaporation: Accurately measure a known volume or mass of the clear, saturated filtrate into a pre-weighed container.

-

Drying and Weighing: Carefully evaporate the solvent under reduced pressure or in an oven at a temperature that does not cause decomposition of the solute. Dry the residue to a constant weight.

-

Calculation: The solubility can be calculated as the mass of the dried solute per volume or mass of the solvent used.

UV-Vis Spectrophotometry Method

For compounds that absorb ultraviolet or visible light, UV-Vis spectrophotometry offers a sensitive method for determining solubility.[7] This technique relies on measuring the absorbance of a saturated solution and relating it to the concentration via a calibration curve.

Materials and Apparatus:

-

This compound

-

Organic solvent of interest

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration apparatus

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound with known concentrations in the chosen organic solvent.

-

Calibration Curve Construction: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear and follow the Beer-Lambert law.

-

Saturated Solution Preparation: Prepare a saturated solution of this compound in the organic solvent as described in the gravimetric method (equilibration and filtration).

-

Sample Measurement: Dilute an accurately measured aliquot of the clear, saturated filtrate with the solvent to a concentration that falls within the range of the calibration curve. Measure the absorbance of the diluted solution at λmax.

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution.

-

Solubility Calculation: Calculate the concentration of the original saturated solution, taking into account the dilution factor. This concentration represents the solubility of this compound in that solvent at the specified temperature.

Logical Workflow for Solvent Selection

The choice of an appropriate organic solvent for a process involving this compound depends on several factors beyond just solubility, including the desired reaction conditions, reactivity of the solvent, and the nature of the other reagents. The following diagram illustrates a logical workflow for selecting a suitable solvent system.

References

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. This compound(II) | 13820-53-6 [chemicalbook.com]

- 3. dl.icdst.org [dl.icdst.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound(II) hydrate, Premion™, 99.999% (metals basis), Pd 30% min | Fisher Scientific [fishersci.ca]

- 6. US3088802A - Production of tetrachloropalladates - Google Patents [patents.google.com]

- 7. diverdi.colostate.edu [diverdi.colostate.edu]

A Deep Dive into Sodium Tetrachloropalladate: A Technical Guide to the Hydrated and Anhydrous Forms for Researchers and Drug Development Professionals

An In-depth Technical Guide

Sodium tetrachloropalladate, a cornerstone of palladium chemistry, is a critical reagent in a multitude of synthetic applications, particularly within the pharmaceutical and fine chemical industries. Its utility as a catalyst precursor for cross-coupling reactions has cemented its importance in the synthesis of complex organic molecules. This guide provides a detailed comparison of the hydrated and anhydrous forms of this compound, offering researchers and drug development professionals a comprehensive resource to inform their selection and application of this versatile palladium salt.

Core Properties: A Comparative Analysis

The primary distinction between the two forms of this compound lies in the presence of water of hydration within the crystal lattice of the hydrated form. This seemingly subtle difference can have significant implications for the material's physical and chemical properties, influencing its solubility, stability, and reactivity. The most common commercially available form is the trihydrate, Na₂PdCl₄·3H₂O.

Table 1: Physicochemical Properties of this compound Hydrate (B1144303) vs. Anhydrous

| Property | This compound Hydrate | This compound Anhydrous |

| Molecular Formula | Na₂PdCl₄·xH₂O (commonly x=3) | Na₂PdCl₄ |

| Molecular Weight | 348.22 g/mol (for trihydrate) | 294.21 g/mol |

| Appearance | Reddish-brown crystalline powder or chunks | Red-brown solid |

| CAS Number | 13820-53-6 (for hydrate) | 13820-53-6 |

| Solubility in Water | Soluble | Soluble |

| Solubility in Other Solvents | Soluble in ethanol (B145695) and acetic acid.[1] | Information not readily available, but expected to be soluble in polar organic solvents. |

| Hygroscopicity | Not applicable (already hydrated) | Hygroscopic; should be stored in a dry, inert atmosphere. |

| Thermal Stability | Decomposes upon heating to lose water of hydration. | Stable at higher temperatures than the hydrate. |

Impact on Catalysis and Synthetic Applications

Both the hydrated and anhydrous forms of this compound serve as valuable precursors for the generation of catalytically active palladium(0) species, which are essential for a wide range of cross-coupling reactions, including the Nobel Prize-winning Suzuki-Miyaura and Heck reactions. These reactions are instrumental in the construction of carbon-carbon bonds, a fundamental process in the synthesis of many pharmaceutical compounds.[2]

The choice between the hydrated and anhydrous form can influence the catalytic process:

-

Ease of Handling: The hydrated form is generally more stable in air and easier to handle, making it a convenient choice for routine laboratory use.[]

-

Reaction Conditions: For reactions that are sensitive to water, the anhydrous form is preferred to avoid any potential side reactions or catalyst deactivation. However, many cross-coupling reactions, such as the Suzuki-Miyaura reaction, are often performed in the presence of water, which can play a beneficial role in the catalytic cycle.

-

Catalyst Activation: The presence of water can influence the rate and mechanism of the reduction of Pd(II) to the active Pd(0) catalyst.

While direct comparative studies on the catalytic performance of the hydrated versus the anhydrous form are not extensively documented in the literature, the choice often depends on the specific reaction conditions and the sensitivity of the substrates and other reagents to water.

Role in Drug Development

The significance of this compound in drug development extends beyond its role as a catalyst precursor in synthetic chemistry.

-

Synthesis of Active Pharmaceutical Ingredients (APIs): Palladium-catalyzed cross-coupling reactions are widely employed in the pharmaceutical industry for the synthesis of a vast array of drug molecules, including anti-cancer agents, antivirals, and central nervous system drugs.[2] The efficiency and selectivity of these reactions, often facilitated by precursors like this compound, are crucial for the economic and sustainable production of these life-saving medicines.

-

Development of Novel Therapeutics: Research into new palladium-based therapeutic agents is an active area. Palladium complexes have shown promise as anti-cancer agents, with some demonstrating higher efficacy and lower toxicity than traditional platinum-based drugs.[4] this compound can serve as a starting material for the synthesis of these novel palladium-containing drug candidates.

-

Radiopharmaceuticals: Palladium isotopes, such as Palladium-103 and Palladium-109, have therapeutic applications in nuclear medicine.[5] The development of stable palladium complexes for targeted radiotherapy is an ongoing area of research, where this compound could be a useful precursor.[5]

-

Allergy Testing: this compound is used as a test salt in patch testing to diagnose palladium allergies, which is relevant for dental and other medical implants containing palladium.[6][7]

Experimental Protocols

Detailed experimental protocols are essential for the successful application of this compound in research and development. Below are representative protocols for key procedures.

Protocol 1: Dehydration of this compound Hydrate

Objective: To prepare anhydrous this compound from its hydrated form.

Materials:

-

This compound hydrate (Na₂PdCl₄·xH₂O)

-

Oven or vacuum oven

-

Desiccator with a suitable desiccant (e.g., phosphorus pentoxide)

-

Schlenk flask or other inert atmosphere container

Procedure:

-

Place a known quantity of this compound hydrate in a clean, dry watch glass or crucible.

-

Heat the sample in an oven at a temperature sufficient to drive off the water of hydration. A temperature of 100-120 °C is generally a good starting point for many inorganic salt hydrates. The exact temperature and duration of heating may need to be optimized based on thermogravimetric analysis (TGA) data if available.

-

Continue heating until a constant weight is achieved, indicating that all the water has been removed.

-

Once cooled to room temperature in a desiccator, the resulting anhydrous this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., in a Schlenk flask under argon or nitrogen) to prevent rehydration due to its hygroscopic nature.

Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

Objective: To synthesize a biaryl compound using this compound as a catalyst precursor.

Materials:

-

Aryl halide (e.g., 4-bromoanisole)

-

Arylboronic acid (e.g., phenylboronic acid)

-

This compound (hydrate or anhydrous)

-

Base (e.g., potassium carbonate, sodium carbonate)

-

Solvent (e.g., toluene (B28343), dioxane, or a mixture with water)

-

Phosphine (B1218219) ligand (optional, but often used to stabilize the catalyst)

-

Reaction vessel (e.g., Schlenk flask)

-

Inert atmosphere (argon or nitrogen)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

-

Add the solvent (e.g., 5 mL of toluene and 1 mL of water).

-

In a separate vial, dissolve a catalytic amount of this compound (e.g., 0.01-0.05 mol%) and, if used, a suitable phosphine ligand in a small amount of the reaction solvent.

-

Add the catalyst solution to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or GC/LC-MS).

-

Upon completion, cool the reaction to room temperature, and perform an aqueous workup. Extract the product with an organic solvent, dry the organic layer, and purify by chromatography.

Protocol 3: General Procedure for a Heck Reaction

Objective: To synthesize a substituted alkene using this compound as a catalyst precursor.

Materials:

-

Aryl halide (e.g., iodobenzene)

-

Alkene (e.g., n-butyl acrylate)

-

This compound (hydrate or anhydrous)

-

Base (e.g., triethylamine, potassium carbonate)

-

Solvent (e.g., DMF, NMP, acetonitrile)

-

Reaction vessel (e.g., sealed tube or Schlenk flask)

-

Inert atmosphere (argon or nitrogen)

Procedure:

-

To a reaction vessel under an inert atmosphere, add the aryl halide (1.0 mmol), alkene (1.2 mmol), and base (1.5 mmol).

-

Add the solvent (e.g., 5 mL of DMF).

-

Add a catalytic amount of this compound (e.g., 0.01-0.05 mol%).

-

Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-140 °C) and stir until the reaction is complete (monitor by TLC or GC/LC-MS).

-

Upon completion, cool the reaction to room temperature, and perform an aqueous workup. Extract the product with an organic solvent, dry the organic layer, and purify by chromatography.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Figure 1: Logical workflow for the handling and application of hydrated and anhydrous this compound.

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, initiated from a Pd(0) species generated from a Na₂PdCl₄ precursor.

Conclusion

Both the hydrated and anhydrous forms of this compound are indispensable tools in modern chemical synthesis, particularly in the realm of drug discovery and development. The choice between the two is dictated by the specific requirements of the reaction, with the hydrated form offering convenience and the anhydrous form providing a water-free environment when necessary. A thorough understanding of their respective properties, as outlined in this guide, is paramount for any researcher or professional aiming to leverage the full potential of palladium catalysis in their synthetic endeavors. As the demand for more efficient and selective synthetic methodologies continues to grow, the strategic application of both hydrated and anhydrous this compound will undoubtedly remain a key factor in the advancement of pharmaceutical and chemical sciences.

References

- 1. quora.com [quora.com]

- 2. reddit.com [reddit.com]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Dynamic Method for the Determination of Hygroscopicity of Water-Soluble Solids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 7. List of 33,360 Chemicals Sorted by MOLECULAR MASS [net-comber.com]

An In-Depth Technical Guide to the Safe Handling of Sodium Tetrachloropalladate in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for sodium tetrachloropalladate (Na₂PdCl₄), a versatile reagent and catalyst precursor widely used in chemical synthesis and materials science. Adherence to the protocols and safety measures outlined herein is critical for ensuring personnel safety and maintaining a compliant laboratory environment.

Chemical and Physical Properties

This compound is a brown, hygroscopic powder that is soluble in water.[1] It serves as a key starting material for the synthesis of various palladium catalysts and nanoparticles.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 13820-53-6[2] |

| Molecular Formula | Na₂PdCl₄[2] |

| Molecular Weight | 294.21 g/mol [3] |

| Appearance | Brown solid[1] |

| Solubility | Soluble in water[1] |

Hazard Identification and Toxicology

This compound is classified as a hazardous substance. It is harmful if swallowed, causes serious eye irritation, and may be corrosive to metals.[2][4]

Table 2: Toxicological Data for this compound

| Toxicity Metric | Value | Species |

| Oral LD50 | 500-2000 mg/kg | Rat[2] |

| Intraperitoneal LD50 | 400 mg/kg | Mouse[3] |

Principal routes of exposure include accidental skin and eye contact, as well as inhalation of dust.[5] Several studies have indicated a potential for palladium sensitivity, which can manifest as skin disorders.[5]

Safe Handling and Storage

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls and Personal Protective Equipment (PPE)

All manipulations of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[6] An eyewash station and safety shower must be readily accessible in the immediate work area.[1][4]

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield.[1][6] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber).[6] |

| Skin and Body Protection | Lab coat, long pants, and closed-toe shoes.[6] |

| Respiratory Protection | A NIOSH/MSHA-approved respirator for dusts if there is a risk of dust formation or if exposure limits are exceeded.[1][4] |

General Handling and Hygiene

-

Avoid breathing dust, vapor, mist, or gas.[1]

-

Avoid contact with skin, eyes, and clothing.[1]

-

Wash hands thoroughly after handling.[2]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2]

-

Use dry clean-up procedures and avoid generating dust during transfers.[5]

Storage Requirements

Store this compound in a cool, dry, and well-ventilated place.[1] Keep containers tightly closed and store in the original, corrosive-resistant container.[1][2] This compound is hygroscopic and should be protected from moisture.[1]

Incompatible Materials: Strong oxidizing agents and strong acids.[2]

Experimental Protocol: Synthesis of a Palladium(0) Catalyst

This compound is a common precursor for the synthesis of active palladium catalysts. The following is a representative protocol for the preparation of tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), a widely used Pd(0) catalyst.

Materials:

-

This compound (Na₂PdCl₄)

-

Methanol

-

Sodium acetate (B1210297)

Procedure:

-

In a suitably sized flask, dissolve this compound in warm methanol.

-

In a separate beaker, dissolve dibenzylideneacetone and sodium acetate in methanol.

-

Slowly add the solution from step 2 to the stirred solution of this compound.

-

A precipitate will form. Continue stirring the mixture at room temperature for a specified period to ensure complete reaction.

-

Collect the solid product by filtration.

-

Wash the product with water and then with ethanol (B145695) to remove any unreacted starting materials and byproducts.

-

Dry the resulting tris(dibenzylideneacetone)dipalladium(0) product under vacuum.

Note: This is a generalized procedure. Researchers should consult peer-reviewed literature for precise quantities, reaction times, and yields for their specific application.

Emergency Procedures

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1]

-

Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists.[1]

-

Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Get medical attention if cough or other symptoms appear.[2]

-

Ingestion: Do NOT induce vomiting. Wash mouth out with water. Get medical aid.[1][4]

Accidental Release Measures

Minor Spills:

-

Wear appropriate PPE as detailed in Section 3.1.

-

Use dry clean-up procedures to avoid generating dust.[5]

-

Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1]

Major Spills:

-

Evacuate the area and prevent entry of unnecessary personnel.

-

Alert the appropriate emergency response team.

-

Control personal contact by using the recommended protective equipment and a dust respirator.[5]

-

Prevent the spillage from entering drains, sewers, or water courses.[5]

Waste Disposal

Dispose of this compound and any contaminated materials as hazardous waste.[2] All waste disposal must be in accordance with federal, state, and local regulations.[7] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2] For quantities greater than 10g, it is recommended to dissolve the material in water and transfer it to a designated heavy metal waste drum for collection by a specialist disposal company.[8]

Visualized Workflows

The following diagrams illustrate key safety and logical workflows for handling this compound in a laboratory setting.

References

- 1. nbinno.com [nbinno.com]

- 2. Tetrakis(triphenylphosphine)palladium(0) - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of Tetrakis(triphenylphosphine)palladium(0) (this post is only for specialists) [remotecat.blogspot.com]

- 7. synthesiswithcatalysts.com [synthesiswithcatalysts.com]

- 8. US3088802A - Production of tetrachloropalladates - Google Patents [patents.google.com]

In-depth Technical Guide: Thermal Decomposition of Sodium Tetrachloropalladate(II)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium tetrachloropalladate(II) (Na₂PdCl₄) is a key inorganic compound and a common precursor in palladium chemistry. Its thermal stability and decomposition pathway are critical parameters for its application in catalysis, synthesis of palladium nanoparticles, and various applications in drug development where palladium-catalyzed reactions are employed. This technical guide provides a comprehensive overview of the thermal decomposition of this compound(II), including its hydrated form, summarizing the key decomposition stages, products, and the experimental conditions under which these transformations occur.

Physicochemical Properties

A summary of the key physicochemical properties of this compound(II) is presented in Table 1. The compound is typically available as a hydrate (B1144303), which influences its thermal behavior.

Table 1: Physicochemical Properties of this compound(II)

| Property | Value |

| Chemical Formula | Na₂PdCl₄ |

| Molar Mass | 294.21 g/mol (anhydrous) |

| Appearance | Red-brown crystalline powder |

| Hydration State | Commonly available as a trihydrate (Na₂PdCl₄·3H₂O) |

| Solubility | Soluble in water and ethanol |

Thermal Decomposition Pathway

The thermal decomposition of this compound(II) hydrate (Na₂PdCl₄·xH₂O) proceeds in a multi-step process. The initial stages involve the loss of water of hydration, followed by the decomposition of the anhydrous salt at higher temperatures. The final products of the decomposition are metallic palladium and sodium chloride.

The proposed overall decomposition reaction is as follows:

Na₂PdCl₄ (s) → 2 NaCl (s) + Pd (s) + Cl₂ (g)

However, the detailed mechanism involves several intermediate steps, which can be elucidated using thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Quantitative Thermal Analysis Data

For analogous compounds, such as other alkali metal chlorates, thermal stability generally increases down the group. This trend is attributed to the decreasing polarizing power of the alkali metal cation. A smaller cation with a high charge density, like Li⁺, polarizes the anion more strongly, weakening the bonds and lowering the decomposition temperature.

Experimental Protocols for Thermal Analysis

To investigate the thermal decomposition of this compound(II), a standard thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) is the recommended experimental approach.

Thermogravimetric Analysis (TGA) Protocol

-

Apparatus: A calibrated thermogravimetric analyzer with a high-precision balance and a furnace capable of reaching at least 800°C.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound(II) hydrate is placed in an inert sample pan (e.g., alumina (B75360) or platinum).

-

Atmosphere: The experiment should be conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

-

Data Collection: The mass of the sample is continuously recorded as a function of temperature. The resulting data is plotted as a TGA curve (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass change.

Differential Scanning Calorimetry (DSC) Protocol

-

Apparatus: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or platinum pan. An empty, sealed pan is used as a reference.

-

Atmosphere: The experiment is conducted under an inert atmosphere (e.g., nitrogen) at a constant flow rate.

-

Temperature Program: The sample and reference are heated from ambient temperature to the final temperature at a constant heating rate (e.g., 10°C/min).

-

Data Collection: The difference in heat flow between the sample and the reference is recorded as a function of temperature. This data is plotted as a DSC curve, showing endothermic and exothermic events.

Visualization of the Decomposition Process

The logical workflow for investigating the thermal decomposition of this compound(II) can be visualized as follows:

The expected signaling pathway for the decomposition, based on general chemical principles, can be visualized as a series of sequential steps:

References

Sodium Tetrachloropalladate(II): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, properties, and catalytic applications of sodium tetrachloropalladate(II) (Na₂PdCl₄), a versatile and critical precursor in modern chemistry and pharmaceutical development.

This compound(II), a readily available and water-soluble palladium(II) salt, serves as a cornerstone precursor for a vast array of palladium-based catalysts and nanomaterials. Its significance in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds, has cemented its role in academic research and the industrial production of fine chemicals, including active pharmaceutical ingredients (APIs). This technical guide provides a detailed overview of Na₂PdCl₄, focusing on its application in catalysis and nanoparticle synthesis, complete with experimental protocols and quantitative data to support researchers and professionals in drug development.

Core Properties and Synthesis

This compound(II) is commercially available, typically as a reddish-brown powder.[1] It is an inorganic compound that can be prepared by reacting palladium(II) chloride with sodium chloride in an aqueous solution.[1] This process solubilizes the otherwise water-insoluble palladium(II) chloride, making it a convenient starting material for a multitude of chemical transformations.[1]

| Property | Value |

| Chemical Formula | Na₂PdCl₄ |

| Molar Mass | 294.21 g/mol |

| Appearance | Reddish-brown powder |

| CAS Number | 13820-53-6 |

| Solubility | Soluble in water |

Applications in Catalysis: A Precursor for Cross-Coupling Reactions

This compound(II) is a widely used precursor for generating the active Pd(0) catalyst in situ for various cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules.[2][3] The two most prominent examples are the Suzuki-Miyaura and Heck reactions.

The general mechanism for the in-situ generation of the active Pd(0) catalyst from the Pd(II) precursor, Na₂PdCl₄, is a critical first step in the catalytic cycle. This reduction can be facilitated by various reagents present in the reaction mixture, such as phosphine (B1218219) ligands or the organometallic coupling partner itself.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between organoboron compounds and organic halides or triflates. The reaction is catalyzed by a palladium(0) complex, which can be generated in situ from Na₂PdCl₄. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

Experimental Protocol: Suzuki-Miyaura Coupling of Aryl Chlorides

This protocol describes a general procedure for the Suzuki-Miyaura coupling of aryl chlorides with arylboronic acids using an in-situ generated catalyst from Na₂PdCl₄.

Materials:

-

This compound(II) (Na₂PdCl₄)

-

Aryl chloride

-

Arylboronic acid

-

Phosphine ligand (e.g., SPhos, XPhos)[5]

-

Base (e.g., K₃PO₄, K₂CO₃)[6]

-

Solvent (e.g., Toluene, Dioxane/Water mixture)[5]

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), and the base (2.0 mmol).

-

In a separate vial, dissolve Na₂PdCl₄ (0.01 mmol, 1 mol%) and the phosphine ligand (0.02 mmol, 2 mol%) in the chosen solvent (5 mL).

-

Add the catalyst solution to the Schlenk flask containing the reactants.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data for Suzuki-Miyaura Coupling:

| Aryl Halide | Arylboronic Acid | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Chlorotoluene | Phenylboronic acid | SPhos | K₃PO₄ | Toluene | 100 | 12 | >95[5] |

| 2-Chloropyridine | 4-Methoxyphenylboronic acid | XPhos | K₂CO₃ | Dioxane/H₂O | 110 | 8 | 92[5] |

| 4-Chloroanisole | 3-Tolylboronic acid | RuPhos | Cs₂CO₃ | t-Amyl alcohol | 100 | 16 | 98[5] |

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[7] Similar to the Suzuki coupling, the active Pd(0) catalyst is typically generated in situ from a Pd(II) precursor like Na₂PdCl₄.

Experimental Protocol: Ligand-Free Heck Reaction of Aryl Bromides

This protocol outlines a ligand-free Heck reaction using Na₂PdCl₄ as the catalyst precursor.

Materials:

-

This compound(II) (Na₂PdCl₄)

-

Aryl bromide

-

Alkene (e.g., n-butyl acrylate, styrene)

-

Base (e.g., K₂CO₃, Et₃N)[8]

-

Solvent (e.g., DMF, NMP)[8]

Procedure:

-

In a reaction vessel, dissolve the aryl bromide (1.0 mmol), alkene (1.2 mmol), and base (2.0 mmol) in the chosen solvent (5 mL).

-

Add Na₂PdCl₄ (0.01 mmol, 1 mol%) to the reaction mixture.

-

Heat the mixture to the desired temperature (typically 100-140 °C) and stir until the reaction is complete (monitored by TLC or GC).

-

After cooling, dilute the mixture with water and extract with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Quantitative Data for Heck Reaction:

| Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromoacetophenone | n-Butyl acrylate | K₂CO₃ | NMP | 120 | 6 | 95[8] |

| 1-Bromonaphthalene | Styrene | Et₃N | DMF | 100 | 12 | 88[8] |

| 4-Bromobenzonitrile | Methyl acrylate | NaOAc | DMAc | 140 | 4 | 92[9] |

Precursor for Palladium Nanoparticles

This compound(II) is a common and effective precursor for the synthesis of palladium nanoparticles (PdNPs) with controlled size and morphology.[2][10] The synthesis typically involves the reduction of Pd(II) ions from Na₂PdCl₄ in the presence of a stabilizing agent.

Experimental Workflow for Palladium Nanoparticle Synthesis

Experimental Protocol: Synthesis of Palladium Nanocubes

This protocol describes the synthesis of palladium nanocubes using Na₂PdCl₄ as the precursor.[2]

Materials:

-

This compound(II) (Na₂PdCl₄) (0.01 M aqueous solution)

-

Cetyltrimethylammonium bromide (CTAB) (0.1 M aqueous solution)

-

Pine needle extract (as a reducing agent)

-

Deionized water

Procedure:

-

To a flask, add 32 mL of deionized water, 1 mL of 0.1 M CTAB solution, and 5 mL of 0.01 M Na₂PdCl₄ solution.

-

Add 12 mL of pine needle extract to the mixture.

-

Heat the solution to 55°C with mild magnetic stirring for 8 hours. The solution will turn brown-black.

-

Separate the palladium nanocubes by centrifugation at 12,000 rpm for 8 minutes.

-

Wash the collected nanocubes six times by resuspending in deionized water and isopropanol alternately, followed by centrifugation.

-

Characterize the resulting palladium nanocubes using Transmission Electron Microscopy (TEM) to determine their size and morphology.

Quantitative Data for Palladium Nanoparticle Synthesis:

| Precursor Conc. | Reducing Agent | Stabilizer | Temp (°C) | Time (h) | Avg. Particle Size (nm) | Morphology |

| 5 mM Na₂PdCl₄ | Ethylene Glycol | PVP | 140 | 1.5 | 7.5 | Spherical[11] |

| 0.01 M Na₂PdCl₄ | Pine Needle Extract | CTAB | 55 | 8 | 11.18 | Nanocubes[2] |

| 40 mM Na₂PdCl₄ | Ascorbic Acid | HDPC/F127 | 40 | 10 | 25-42 | Mesoporous[12] |

Role in Drug Development

The catalytic prowess of systems derived from this compound(II) is of paramount importance in drug development. Cross-coupling reactions are instrumental in the synthesis of a wide range of pharmaceutical compounds, enabling the construction of complex molecular architectures that are often difficult to achieve through other synthetic routes. The ability to efficiently create carbon-carbon and carbon-heteroatom bonds allows for the rapid generation of compound libraries for screening and the development of scalable synthetic routes for promising drug candidates. Furthermore, palladium nanoparticles synthesized from Na₂PdCl₄ are being explored for their potential in drug delivery and as therapeutic agents themselves.

Safety and Handling

This compound(II) should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is important to avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound(II) is a versatile and indispensable palladium precursor for a wide range of applications in research and industry. Its utility in generating highly active palladium catalysts for cross-coupling reactions and as a starting material for the synthesis of well-defined palladium nanoparticles makes it a critical tool for chemists and pharmaceutical scientists. The detailed protocols and quantitative data provided in this guide aim to facilitate its effective use in the laboratory, ultimately contributing to advancements in organic synthesis and drug discovery.

References

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. Bio‐synthesis of palladium nanocubes and their electrocatalytic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 12. rsc.org [rsc.org]

literature review of sodium tetrachloropalladate applications

An In-depth Technical Guide to the Applications of Sodium Tetrachloropalladate(II)

Introduction

This compound(II), with the chemical formula Na₂[PdCl₄], is an inorganic salt that serves as a versatile and crucial precursor in modern chemistry.[1] Commercially available as a reddish-brown, water-soluble trihydrate (Na₂[PdCl₄]·3H₂O), its significance lies in its ability to act as a source of palladium for a vast array of chemical transformations.[1][2] For researchers and professionals in drug development and materials science, it is a key starting material for synthesizing catalytically active palladium(0) species, palladium nanoparticles, and various organometallic complexes.[3][4] This technical guide provides a comprehensive review of its core applications, focusing on catalysis, nanomaterial synthesis, and diagnostics, complete with detailed experimental protocols, quantitative data, and workflow visualizations.

Application in Homogeneous Catalysis

This compound(II) is most renowned as a precursor for generating homogeneous palladium catalysts, which are instrumental in forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. These reactions are cornerstones of pharmaceutical and fine chemical synthesis.[3][5] The active catalyst is typically a palladium(0) species, which is generated in situ from the Pd(II) salt through reduction in the presence of ligands, solvents, or other reactants.[1]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a Nobel Prize-winning method for synthesizing biaryls, vinylarenes, and polyolefins via the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.[6][7][8] The reaction is valued for its mild conditions, tolerance of a wide variety of functional groups, and the low toxicity of its boron-based byproducts.[5][7]

The catalytic cycle, initiated by the reduction of a Pd(II) precursor like this compound, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9]

The following is a representative protocol for a Suzuki-Miyaura coupling reaction using a catalyst system derived from this compound. This procedure is adapted from a study utilizing a Na₂Pd₂Cl₆ complex with ethyl calix[1]aryl acetate, demonstrating rapid coupling at room temperature.[2]

-

Catalyst Preparation (Implicit): The active catalyst is formed in situ or pre-formed. In the cited study, a specific complex was synthesized by extracting sodium ions from an aqueous Na₂PdCl₄ solution with the calixarene (B151959) ligand.[2] For general purposes, the active Pd(0) species is generated directly in the reaction vessel.

-

Reaction Setup: In a reaction flask, combine the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

-

Catalyst Addition: Add the palladium catalyst source. In the cited example, 0.2 mol% of the pre-formed complex was used.[2]

-

Solvent Addition: Add the solvent system, typically a mixture such as CH₃OH/H₂O.

-

Reaction Execution: Stir the mixture vigorously at room temperature under an ambient atmosphere. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

-

Workup: Upon completion (often within 10 minutes for activated substrates), quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[2] Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.

The following table summarizes results for the coupling of various aryl bromides with arylboronic acids using the protocol described above, showcasing the high efficiency of catalysts derived from palladate salts.[2]

| Entry | Aryl Bromide (R¹) | Arylboronic Acid (R²) | Time (min) | Yield (%) |

| 1 | 4-Bromoacetophenone | Phenylboronic acid | 10 | 98 |

| 2 | 4-Bromobenzonitrile | Phenylboronic acid | 10 | 96 |

| 3 | 4-Bromonitrobenzene | Phenylboronic acid | 10 | 99 |

| 4 | Bromobenzene | Phenylboronic acid | 10 | 95 |

| 5 | 4-Bromotoluene | Phenylboronic acid | 10 | 94 |

| 6 | 4-Bromoanisole | Phenylboronic acid | 10 | 92 |

| 7 | 4-Bromoacetophenone | 4-Tolylboronic acid | 10 | 97 |

| 8 | 4-Bromoacetophenone | 4-Methoxyphenylboronic acid | 10 | 96 |

Conditions: 0.2 mol% catalyst, K₂CO₃ base, CH₃OH/H₂O solvent, room temperature.[2]

Heck-Mizoroki Reaction

The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene.[10][11] This reaction is a powerful tool for C-C bond formation and is particularly noted for its high stereoselectivity, typically favoring the trans product.[10] this compound is an effective precursor for generating the Pd(0) catalyst needed for the reaction.

A key application of Heck-type chemistry is the direct C-H functionalization of heterocycles like indole (B1671886).[3][12] The following protocol describes the C-H alkenylation of unprotected indoles using Na₂PdCl₄ as the catalyst precursor.

-

Reaction Setup: To a reaction vessel, add Na₂PdCl₄ (10 mol%) and a water-soluble phosphine (B1218219) ligand such as tris(3-sulfophenyl)phosphine (B8695854) trisodium (B8492382) salt (TXPTS).

-

Reagent Addition: Add the unprotected indole (1.0 equiv.) and the bromoalkene (1.2 equiv.).

-

Solvent: Add deionized water as the solvent.

-

Reaction Execution: Heat the mixture and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Workup and Purification: After cooling to room temperature, extract the reaction mixture with an appropriate organic solvent. The combined organic layers are then dried, filtered, and concentrated. The crude product is purified via silica gel chromatography.

This reaction demonstrates the utility of Na₂PdCl₄ in catalyzing C-H functionalization at various positions on the indole ring, a crucial transformation in the synthesis of natural product analogs.

| Entry | Indole Position of Coupling | Substrate | Yield (%) |

| 1 | C4 | 4-Bromo-1H-indole + Alkene | 78-92 |

| 2 | C5 | 5-Bromo-1H-indole + Alkene | 78-92 |

| 3 | C6 | 6-Bromo-1H-indole + Alkene | 78-92 |

| 4 | C7 | 7-Bromo-1H-indole + Alkene | 78-92 |

Conditions: 10 mol% Na₂PdCl₄, TXPTS ligand, water solvent.

Application in Nanomaterial Synthesis

This compound is a widely used precursor for the synthesis of palladium nanoparticles (PdNPs).[13] PdNPs are highly valued in catalysis, sensing, and drug delivery due to their high surface-area-to-volume ratio and unique electronic properties.[13] The synthesis typically involves the chemical reduction of the Pd(II) ions from Na₂PdCl₄ in the presence of a stabilizing agent to control particle growth and prevent aggregation.[14]

The polyol method is a common and effective technique for producing metallic nanoparticles. The following is a generalized protocol adapted from literature.[15][16]

-

Preparation: Dissolve a stabilizing agent (e.g., polyvinylpyrrolidone, PVP) in a polyol solvent (e.g., ethylene glycol) in a three-neck flask equipped with a condenser and magnetic stirrer.

-

Heating: Heat the solution to the desired reaction temperature (e.g., 140 °C) under an inert atmosphere (e.g., argon).[16]

-

Precursor Addition: Separately, dissolve Na₂PdCl₄ in ethylene glycol to a desired concentration (e.g., to achieve a final Pd²⁺ concentration of 5 mM in the reaction mixture).[16] Add this precursor solution to the hot stabilizer solution.

-

Reduction & Growth: Maintain the temperature and stirring for a specified duration (e.g., 90 minutes).[16] A color change from light yellow to dark brown/black indicates the formation of PdNPs.

-

Isolation: Cool the reaction mixture to room temperature. Isolate the nanoparticles by adding a non-solvent like acetone (B3395972) followed by centrifugation.

-

Washing: Wash the collected nanoparticles multiple times with ethanol (B145695) and/or water to remove any residual reactants and byproducts.

-

Storage: Resuspend the purified PdNPs in a suitable solvent (e.g., ethanol) for storage and future use.

The size and morphology of the resulting nanoparticles are highly dependent on the synthesis parameters.

| Precursor | Reducing Agent | Stabilizer | Temp (°C) | Particle Size (nm) | Ref |

| Na₂[PdCl₄] | Ethylene Glycol | PVP | 100 | ~10 | [15] |

| K₂[PdCl₄] | Ethylene Glycol | PVP | 140 | 7.5 | [16] |

| K₂[PdCl₄] | Ethylene Glycol | PVP + CTAB | 140 | 6.3 | [16] |

| Tetrachloropalladate | Sodium Borohydride | TTAB | RT | Varies | [13] |

*Potassium tetrachloropalladate is used as a close analog, demonstrating the general principles.

Other Notable Applications

Beyond its central role in catalysis and nanomaterials, this compound finds use in several other specialized areas.

-

Electroplating and Coatings: The compound is used in electroplating baths to deposit thin, corrosion-resistant, and decorative palladium layers onto various substrates, particularly in the electronics and jewelry industries.[13] It can also be used for the electroless coating of surfaces.

-

Preparation of Organometallic Complexes: It is a standard starting material for synthesizing a wide range of palladium complexes, such as phosphine complexes, by reacting it with the desired ligands.[1][2]

-

Diagnostic and Biological Research: In medicine, this compound is used as a test salt in patch testing to diagnose contact allergies to palladium, which is often found in dental alloys and jewelry. Clinical trials have investigated its safety and efficacy for this purpose.

References

- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Pd-catalyzed C-H bond functionalization on the indole and pyrrole nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nobelprize.org [nobelprize.org]

- 7. Heck Reaction [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. soc.chim.it [soc.chim.it]

- 10. Frontiers | Synthesis methods and applications of palladium nanoparticles: A review [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Enantioselective palladium-catalyzed C-H functionalization of indoles using an axially chiral 2,2'-bipyridine ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Sodium Tetrachloropalladate as a Catalyst in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sodium tetrachloropalladate (Na₂PdCl₄) as a precatalyst in Suzuki-Miyaura cross-coupling reactions. This document includes detailed protocols, quantitative data from representative studies, and visualizations to aid in the understanding and implementation of this catalytic system. This compound is an attractive palladium source due to its stability, water solubility, and cost-effectiveness, making it a versatile option for the synthesis of biaryl compounds, which are crucial intermediates in pharmaceutical and materials science.

Introduction